2-(4-Methoxybenzylidene)cyclopentanone
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Overview
Description
2-(4-Methoxybenzylidene)cyclopentanone is an organic compound with the molecular formula C₁₃H₁₄O₂. It is known for its unique structure, which includes a cyclopentanone ring substituted with a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzylidene)cyclopentanone typically involves the condensation of 4-methoxybenzaldehyde with cyclopentanone. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybenzylidene)cyclopentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxybenzylidene)cyclopentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-Methoxybenzylidene)cyclopentanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one
- 2-[(4-Methylphenyl)methylidene]cyclopentan-1-one
- 2-[(4-Chlorophenyl)methylidene]cyclopentan-1-one
Uniqueness
2-(4-Methoxybenzylidene)cyclopentanone is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H14O2 |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C13H14O2/c1-15-12-7-5-10(6-8-12)9-11-3-2-4-13(11)14/h5-9H,2-4H2,1H3 |
InChI Key |
NKLZMIMNDAOSEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCCC2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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